molecular formula C9H10IN3O B12073914 1-(5-Iodopyrimidin-4-yl)piperidin-4-one

1-(5-Iodopyrimidin-4-yl)piperidin-4-one

Cat. No.: B12073914
M. Wt: 303.10 g/mol
InChI Key: XJBDGCGYWLENPE-UHFFFAOYSA-N
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Description

1-(5-Iodopyrimidin-4-yl)piperidin-4-one is a highly valuable chemical intermediate in medicinal chemistry and pharmaceutical research, primarily recognized for its role in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors. Its core structure combines a piperidin-4-one scaffold with a halogenated pyrimidine ring, making it a versatile building block for the construction of more complex bioactive molecules. The iodine atom at the 5-position of the pyrimidine ring is a key reactive site, readily undergoing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce diverse aromatic and heteroaromatic groups. This allows researchers to efficiently create libraries of compounds for structure-activity relationship (SAR) studies. The primary research application of this compound is in the development of irreversible inhibitors targeting BTK, a critical enzyme in the B-cell receptor signaling pathway. Inhibiting BTK has emerged as a promising therapeutic strategy for treating B-cell malignancies like chronic lymphocytic leukemia and autoimmune diseases. As a key precursor, this compound is used in the synthesis of analogs related to potent BTK inhibitors, facilitating the exploration of novel anticancer and anti-inflammatory agents. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10IN3O

Molecular Weight

303.10 g/mol

IUPAC Name

1-(5-iodopyrimidin-4-yl)piperidin-4-one

InChI

InChI=1S/C9H10IN3O/c10-8-5-11-6-12-9(8)13-3-1-7(14)2-4-13/h5-6H,1-4H2

InChI Key

XJBDGCGYWLENPE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=NC=NC=C2I

Origin of Product

United States

Contextualization of the Chemical Entity: 1 5 Iodopyrimidin 4 Yl Piperidin 4 One

Strategic Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis

The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. orientjchem.orgresearchgate.netgrowingscience.comresearchgate.netchemicalbook.comjuniperpublishers.com This six-membered heterocyclic ring, containing two nitrogen atoms, is a fundamental component of nucleobases such as cytosine, thymine, and uracil, which are essential for the structure and function of DNA and RNA. chemicalbook.comjuniperpublishers.com

The inherent biological relevance of the pyrimidine core has inspired the synthesis of a multitude of derivatives with a wide spectrum of pharmacological activities. These include anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. orientjchem.orgresearchgate.netnih.gov The ability of the pyrimidine ring to participate in various chemical transformations allows for the generation of diverse molecular libraries, making it a versatile template for drug discovery and development. orientjchem.orggrowingscience.com

The Role of Halogenation, Specifically Iodination, in Advanced Heterocyclic Chemistry

The introduction of halogen atoms, particularly iodine, into heterocyclic compounds is a powerful strategy in medicinal chemistry and materials science. Iodination can significantly modulate the physicochemical and biological properties of a molecule. The presence of an iodine atom can enhance a compound's lipophilicity, which can improve its membrane permeability and oral bioavailability.

Furthermore, the carbon-iodine bond is a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the facile introduction of diverse substituents. nih.gov This synthetic flexibility is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. Iodinated heterocycles are also investigated for their potential as imaging agents in diagnostics and as therapeutic agents in their own right. nih.gov

Piperidin-4-one Motifs as Versatile Building Blocks and Synthetic Intermediates

The piperidin-4-one scaffold is a highly valuable and versatile building block in organic synthesis. nih.govresearchgate.netchemrevlett.combiomedpharmajournal.orgdtic.mil This saturated heterocyclic ketone serves as a key intermediate in the preparation of a wide range of more complex molecules, including many pharmaceuticals and natural products. nih.govchemrevlett.com The reactivity of the ketone functionality and the secondary amine allows for a multitude of chemical modifications.

The piperidine (B6355638) ring, a common motif in many biologically active compounds, often imparts favorable pharmacokinetic properties. researchgate.net Derivatives of piperidin-4-one have been shown to exhibit a broad spectrum of biological activities, including analgesic, antihistaminic, and antipsychotic effects. researchgate.netbiomedpharmajournal.org Its utility is further demonstrated by its role as a precursor in the synthesis of complex alkaloids and other pharmacologically relevant compounds. dtic.mil

Rationale for Research Focus on 1-(5-Iodopyrimidin-4-yl)piperidin-4-one within Contemporary Chemical Research

The hypothetical research interest in this compound stems from the strategic combination of its three key structural motifs. The fusion of the biologically significant pyrimidine scaffold with the versatile piperidin-4-one building block, further functionalized with an iodine atom, suggests a molecule with considerable potential in medicinal chemistry.

The pyrimidine ring provides a platform for potential interactions with biological targets, while the piperidin-4-one moiety offers a flexible core for structural modifications. The iodine atom not only has the potential to influence the compound's biological activity directly but also serves as a crucial point for further chemical elaboration through cross-coupling reactions. This would allow for the synthesis of a diverse library of derivatives for SAR studies, aiming to identify compounds with optimized therapeutic properties.

Overview of Current Research Landscape Pertaining to N-Aryl Pyridinones and Iodinated Heterocycles

The broader field of N-aryl pyridinones and iodinated heterocycles is an active area of research. N-aryl piperidinones, in general, are explored for a variety of therapeutic applications, leveraging the structural diversity that can be achieved through modifications of both the piperidine and the aryl moieties.

Similarly, the synthesis and application of iodinated heterocycles continue to be a focal point in synthetic and medicinal chemistry. Research is ongoing to develop new and more efficient methods for the selective iodination of heterocyclic systems. nih.gov Furthermore, the exploration of the biological activities of novel iodinated heterocycles is a continuous effort in the quest for new therapeutic agents. The intersection of these research areas provides a fertile ground for the design and synthesis of new molecular entities with potential pharmacological value.

Advanced Synthetic Methodologies for 1 5 Iodopyrimidin 4 Yl Piperidin 4 One

Retrosynthetic Analysis of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one

A retrosynthetic analysis of the target molecule, this compound, identifies the most logical bond for disconnection as the C-N bond connecting the pyrimidine (B1678525) ring and the piperidinone nitrogen. This disconnection simplifies the complex structure into two more readily accessible precursor molecules.

Figure 1: Retrosynthetic Disconnection

This diagram illustrates the key C-N bond disconnection.

This primary disconnection points to a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction as the key forward synthetic step. This leads to two synthons: a piperidin-4-one nucleophile and an electrophilic 4-substituted-5-iodopyrimidine. The corresponding synthetic precursors are piperidin-4-one and a 5-iodopyrimidine (B189635) bearing a suitable leaving group (e.g., a halogen like chlorine) at the C4 position. The analysis, therefore, breaks down the synthetic challenge into two main parts: the synthesis of the individual precursors and the strategy for their subsequent coupling. youtube.com

Precursor Design and Selection for Pyrimidine Core Functionalization and Piperidinone Installation

The successful synthesis hinges on the efficient preparation of the two key building blocks identified in the retrosynthetic analysis.

The synthesis of the 5-iodopyrimidine core requires methods for both the construction of the pyrimidine ring and its subsequent functionalization. Often, a commercially available pyrimidine derivative is used as a starting point. For instance, 4-chloropyrimidine (B154816) can be synthesized from pyrimidin-4-one by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Subsequent iodination at the C5 position is a critical step. A variety of methods for aromatic iodination have been developed. acs.org One common approach is electrophilic halogenation using N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. acs.org Another powerful method involves the use of arylhydrazines as precursors to arenediazonium salts, which can then be converted to aryl iodides. acs.org For example, arylhydrazine hydrochlorides can react with molecular iodine in a metal- and base-free process to yield the corresponding aryl iodide. acs.orgacs.org

To facilitate the subsequent N-arylation reaction, the pyrimidine ring must be "activated" with a suitable leaving group at the C4 position. A common and effective activated precursor is 4-chloro-5-iodopyrimidine (B1631505) . The chlorine atom at the C4 position, adjacent to the ring nitrogen, is highly susceptible to nucleophilic displacement, making it an excellent electrophilic partner for the coupling reaction.

Piperidin-4-one is a versatile intermediate in its own right, and several methods exist for its synthesis. nih.gov Classical approaches often rely on the Mannich reaction, which involves the condensation of an aldehyde, an amine (like ammonia (B1221849) or a primary amine), and a ketone with two α-hydrogens. chemrevlett.comasianpubs.org Another established route is the Dieckmann condensation of a diester amine, followed by hydrolysis and decarboxylation to yield the cyclic ketone. dtic.milsciencemadness.org

For the purpose of coupling with the pyrimidine precursor, piperidin-4-one can often be used directly, with its secondary amine providing the necessary nucleophilicity. In some cases, to prevent side reactions involving the ketone functionality, it may be protected as a ketal. However, for direct N-arylation, the free piperidin-4-one hydrochloride is a common and commercially available starting material. sciencemadness.org The secondary amine itself is the reactive site, and no additional leaving group is required on the piperidinone substrate.

Direct N-Arylation Strategies for Forming the Pyrimidinyl-Piperidinone Linkage

The key bond-forming step is the N-arylation that connects the pyrimidine and piperidinone fragments. Copper-catalyzed methods are particularly prominent for this transformation.

The Ullmann condensation, a copper-promoted reaction, is a classic method for forming carbon-nitrogen bonds. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations, often referred to as modified Ullmann or Goldberg reactions, utilize catalytic amounts of a copper(I) source, such as copper(I) iodide (CuI), in the presence of a ligand and a base. wikipedia.orgwikipedia.org

The reaction mechanism is thought to involve the formation of a copper(I) amide from piperidin-4-one. This is followed by oxidative addition of the 4-chloro-5-iodopyrimidine to the copper center, creating a copper(III) intermediate. Reductive elimination then yields the desired N-arylated product, this compound, and regenerates the copper(I) catalyst. nih.govyoutube.com

The choice of base and solvent is crucial for the reaction's success. Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄), while polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently employed. sciencemadness.orgnih.gov

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation

Copper Source Ligand Base Solvent Temperature (°C) Typical Yield
CuI N,N'-Dimethylethylenediamine K₂CO₃ Dioxane 110 Good to High
CuI L-Proline K₂CO₃ DMSO 90 Good
Cu₂O 1,10-Phenanthroline Cs₂CO₃ Toluene 110 Good to High

This table presents a summary of various conditions reported for copper-catalyzed N-arylation reactions.

The evolution of the Ullmann reaction has been significantly driven by the development of effective ligands. Ligands play a critical role in stabilizing the copper catalyst, increasing its solubility, and accelerating the catalytic cycle, which allows reactions to proceed under much milder conditions. researchgate.netnih.gov

A variety of ligand classes have been found to be effective:

Diamines: Simple and inexpensive ligands like N,N'-dimethylethylenediamine (DMEDA) have proven highly effective in promoting C-N bond formation.

Amino Acids: L-Proline and its derivatives, such as (S)-N-methylpyrrolidine-2-carboxylate, are excellent ligands that can promote the Goldberg-type N-arylation of amides and amines with aryl iodides under relatively mild conditions. nih.govdoaj.org

Phenanthrolines: 1,10-Phenanthroline and its derivatives are classic ligands for copper and are effective in promoting these couplings.

Schiff Bases and NNN-Ligands: More complex ligands, including Schiff bases and tridentate NNN-ligands, have been designed to create highly active and selective copper catalysts for Chan-Evans-Lam (CEL) cross-coupling reactions. nih.govrsc.org

Tartramides: Readily accessible tartramide ligands have been shown to promote copper-catalyzed N-arylation at room temperature, using inexpensive catalysts and bases, while showing improved tolerance to air and moisture. researchgate.net

The optimization of the ligand is often specific to the substrates being coupled. For the synthesis of this compound, a ligand that can effectively coordinate to the copper center while accommodating the steric and electronic properties of both the 5-iodopyrimidine and piperidin-4-one substrates is essential for achieving high yields and purity.

Table 2: Common Ligands for Copper-Catalyzed N-Arylation

Ligand Class Specific Example Key Features
Amino Acid Derivatives (S)-N-Methylpyrrolidine-2-carboxylate Derived from natural L-proline, efficient for aryl iodides. nih.govdoaj.org
Diamines N,N'-Dimethylethylenediamine (DMEDA) Inexpensive, effective for a broad range of substrates.
Tartramides (2R,3R)-N,N,N',N'-tetramethyltartaramide Enables room temperature reactions, air/moisture tolerant. researchgate.net

This table highlights different classes of ligands and their advantages in copper-catalyzed reactions.

Copper-Catalyzed N-Arylation Approaches (e.g., Modified Ullmann Coupling)

Solvent and Additive Effects on Reaction Efficiency

The selection of appropriate solvents and additives is critical in the synthesis of N-aryl piperidinones, directly impacting reaction rates, yields, and even mechanistic pathways. In nucleophilic aromatic substitution (SNAr) reactions, solvent polarity plays a dual role. Polar aprotic solvents can engage in hydrogen bonding with nucleophiles, which can decrease their reactivity and slow the reaction. youtube.com Conversely, these solvents are often necessary to dissolve the reactants and facilitate the reaction. Polyethylene glycol (PEG-400) has been identified as an effective and environmentally sound solvent for SNAr on nitrogen-containing heterocycles, often leading to excellent yields in short reaction times. nih.gov For palladium-catalyzed reactions like the Buchwald-Hartwig amination, common solvents include THF, toluene, t-BuOH, and dioxane. libretexts.org The intentional addition of small amounts of water can sometimes be beneficial, aiding in the reduction of the Pd(II) precatalyst to the active Pd(0) species. libretexts.org

Additives can also exert significant control over the reaction. In some palladium-catalyzed arylations, the presence of halide ions has been shown to have a profound effect on both reaction efficiency and regioselectivity. nih.gov The use of specific amine additives, such as diisopropylamine, has been reported to improve yields, potentially by facilitating the reduction of Pd(II) and the subsequent oxidative addition step. nih.gov In other contexts, acidic additives like H₂SO₄ have been used to increase product yields in pyrimidine synthesis, whereas others like ammonium (B1175870) chloride had a detrimental effect. nih.gov In nickel-catalyzed Buchwald-Hartwig-type aminations, phenylboronic esters have been employed as activators for the amine coupling partner. nih.gov

Table 1: Influence of Solvents and Additives on N-Arylation Reactions
ComponentExampleObserved EffectReaction TypeReference
SolventPEG-400Acts as an efficient and green medium for SNAr.SNAr nih.gov
SolventToluene, Dioxane, THFCommonly used solvents for Pd-catalyzed cross-coupling.Buchwald-Hartwig libretexts.org
SolventDimethylacetamide (DMAC)Leads to faster and more robust reactions in ligand-free cyanations.Pd-catalyzed Cyanation organic-chemistry.org
AdditiveWaterCan facilitate the reduction of Pd(II) to Pd(0).Buchwald-Hartwig libretexts.org
AdditiveCesium HalidesAffects efficiency and regioselectivity.Pd-catalyzed Arylation nih.gov
Additive(i-Pr)₂NHImproves yields, possibly by aiding catalyst turnover.Pd-catalyzed Arylation nih.gov
AdditivePhenylboronic EsterActs as an activator for amines.Ni-catalyzed Amination nih.gov

Palladium-Catalyzed N-Arylation Methodologies (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction is particularly well-suited for synthesizing compounds like this compound by coupling an aryl halide (4-iodopyrimidine) with an amine (piperidin-4-one). wikipedia.org Its broad adoption stems from its superior functional group tolerance and milder reaction conditions compared to classical methods. wikipedia.org The reaction's versatility has been expanded through the development of several generations of catalyst systems, which typically involve a palladium source, a specialized ligand, and a base. wikipedia.orgresearchgate.net This methodology has been successfully applied to a wide range of (hetero)aryl chlorides and bromides with various amines. nih.gov

The success of the Buchwald-Hartwig amination is intrinsically linked to the evolution of its supporting ligands, which stabilize the palladium catalyst and modulate its reactivity. Two major classes of ligands dominate the field: phosphines and N-heterocyclic carbenes (NHCs).

Phosphine (B1218219) Ligands: The initial breakthroughs in this area utilized monodentate phosphine ligands. However, the development of sterically hindered, electron-rich biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, by the Buchwald group dramatically expanded the reaction's scope and efficiency. libretexts.org Bidentate phosphine ligands like BINAP and DPPF were also pivotal, enabling the reliable coupling of primary amines by preventing the formation of inactive palladium dimers. wikipedia.org

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines. nih.gov These ligands form highly stable bonds with the palladium center, creating robust catalysts that are often effective at low loadings. researchgate.net The electronic properties of the NHC ligand can be tuned; for instance, ligands with electron-withdrawing groups have been shown to enhance catalytic activity. researchgate.net PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type complexes, which feature an NHC ligand, are well-defined precatalysts that have proven effective for the amination of aryl chlorides. organic-chemistry.org

Table 2: Common Ligand Scaffolds for Buchwald-Hartwig Amination
Ligand ClassSpecific Ligand ExampleKey FeaturesReference
Monodentate PhosphineP(o-tolyl)₃Used in early generation catalyst systems. libretexts.org
Bidentate PhosphineBINAP, DPPFPrevents catalyst deactivation; effective for primary amines. wikipedia.org
Biaryl PhosphineXPhos, SPhosSterically hindered and electron-rich; highly active for a broad range of substrates. libretexts.orgsemanticscholar.org
N-Heterocyclic Carbene (NHC)IPr, SIPrForms robust, highly active catalysts; tolerant of various functional groups. nih.govnih.gov
N-Heterocyclic Carbene (NHC)PEPPSI-typeWell-defined precatalysts with high efficiency. organic-chemistry.org

The mechanism of the Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. wikipedia.orgnih.gov

Oxidative Addition: The cycle commences with the reaction of an active Pd(0) species with the aryl halide (e.g., 5-iodopyrimidine). This oxidative addition step, which involves the cleavage of the carbon-iodine bond, forms an arylpalladium(II) complex. This is often the rate-determining step of the entire process. wikipedia.orgnumberanalytics.com

Amine Coordination and Deprotonation: The amine (e.g., piperidin-4-one) then coordinates to the arylpalladium(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium amido complex. wikipedia.orgnih.gov

Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired N-aryl amine is eliminated from the palladium center. This reductive elimination step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. wikipedia.orgnumberanalytics.comnih.gov

The rates of these steps can be influenced by the coordination environment of the palladium. Reductive elimination has been shown to be faster from three-coordinate intermediates compared to four-coordinate ones. wikipedia.org A competing and unproductive side reaction, β-hydride elimination, can occur in substrates with β-hydrogens, leading to hydrodehalogenation of the aryl halide. wikipedia.org

Catalyst-Free and Ligand-Free Arylation Techniques

While palladium catalysis with specialized ligands is a dominant strategy, research has also explored more streamlined approaches. Ligand-free palladium-catalyzed reactions have gained traction due to their operational simplicity and reduced cost. organic-chemistry.orgnih.gov In these systems, the solvent or other components of the reaction mixture may play a role in stabilizing the catalytic species. For example, the palladium-catalyzed cyanation of aryl bromides has been successfully achieved using Pd(OAc)₂ without any added ligand in the solvent DMAC. organic-chemistry.orgnih.gov Similarly, the direct arylation of certain heterocycles like imidazo[1,2-a]pyridines proceeds efficiently with ligand-free Pd(OAc)₂, sometimes at very low catalyst loadings. nih.gov The absence of bulky phosphine ligands, which are often required for N-arylation, can in some cases favor C-H arylation instead. nih.gov

Truly catalyst-free methods for this specific transformation are less common and typically require harsh conditions, such as high temperatures, which may not be compatible with complex functional groups. Some modern techniques, such as mechanochemistry, offer a "solvent-less" approach to pyrimidine synthesis, but the direct catalyst-free coupling of an iodopyrimidine and piperidinone remains a significant challenge. dntb.gov.ua

Stepwise Construction of the Pyrimidine or Piperidine (B6355638) Ring System Post-Linkage Formation

An alternative synthetic strategy involves forming one of the heterocyclic rings after the core linkage between the molecular fragments has been established. This approach circumvents the direct coupling of two pre-formed heterocycles.

One such stepwise approach is the construction of the pyrimidine ring onto a pre-existing piperidinone scaffold. This method relies on the principles of cyclocondensation, a fundamental reaction in heterocyclic chemistry. The most common route to pyrimidines involves the reaction of a 1,3-dielectrophile (like a β-dicarbonyl compound) with a C-N-C binucleophile (such as an amidine, guanidine (B92328), or urea). nih.govmdpi.comorganic-chemistry.org

In the context of synthesizing this compound or related structures, this strategy could be envisioned as follows:

Functionalization of the Piperidinone: A piperidinone derivative would be modified to contain a latent 1,3-dielectrophilic unit.

Cyclocondensation: This functionalized piperidinone would then be reacted with a suitable binucleophile, such as guanidine or a substituted amidine, under basic or acidic conditions. nih.govresearchgate.net This reaction would close the six-membered pyrimidine ring onto the piperidine nitrogen.

Subsequent Modification: The resulting pyrimidinone-fused piperidine could then undergo further chemical modification, such as halogenation, to install the iodine atom at the C5 position.

This stepwise construction offers a different retrosynthetic disconnection and can be advantageous when direct coupling proves difficult or low-yielding. One-pot procedures that combine coupling and cyclocondensation steps have also been developed, providing efficient access to substituted pyrimidines from simple starting materials. organic-chemistry.org

Ring-Closing Metathesis for Piperidine Ring Formation (if applicable to specific routes)

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of unsaturated rings, including the piperidine core. wikipedia.orgorganic-chemistry.org This transformation, often catalyzed by ruthenium-based complexes like Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct, which drives the reaction to completion. wikipedia.org

While a specific synthetic route to this compound employing RCM is not prominently documented in peer-reviewed literature, a hypothetical pathway can be proposed. The synthesis would first require the construction of a diene precursor, such as an N-allyl-N-homoallylamine derivative. This precursor could then undergo an RCM reaction to forge the piperidine ring.

Hypothetical RCM Route to a Piperidine Precursor:

Precursor Synthesis: An appropriate amine is functionalized with two different allyl groups to create the necessary diene structure.

Cyclization: The diene is treated with a second-generation Grubbs catalyst in a suitable solvent like dichloromethane (B109758) or toluene. The intramolecular metathesis reaction forms a tetrahydropyridine (B1245486) ring.

Post-Modification: The resulting double bond within the ring can be reduced (e.g., via catalytic hydrogenation) to yield the saturated piperidine system, and the ketone functionality can be introduced or deprotected.

The functional group tolerance of modern RCM catalysts makes this a viable, albeit indirect, strategy for constructing the piperidine moiety before its attachment to the iodopyrimidine scaffold. organic-chemistry.org This method is particularly valued for creating rings of 5 to 7 members and has been applied in numerous natural product and pharmaceutical syntheses. wikipedia.orgresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

The key bond-forming step in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between a 4-halo-5-iodopyrimidine (e.g., 4-chloro-5-iodopyrimidine) and piperidin-4-one. The pyrimidine ring is electron-deficient, and the C4 position is particularly activated for nucleophilic attack, a general feature observed in the chemistry of such heterocycles. nih.govstackexchange.com Optimization of this reaction is critical for maximizing yield and purity.

The yield and rate of the SNAr reaction are highly dependent on physical parameters.

Temperature: Increasing the reaction temperature typically accelerates the rate of reaction. However, excessively high temperatures can promote the formation of degradation products or undesired side-isomers, necessitating careful optimization. A balance must be struck to achieve a reasonable reaction time without compromising the integrity of the product.

Pressure: For most liquid-phase SNAr reactions conducted well below the solvent's boiling point, pressure is not a significant variable. Its main role would be to maintain a liquid phase if the reaction is run at a temperature exceeding the solvent's normal boiling point.

Concentration: Reactant concentration influences reaction kinetics. Higher concentrations can lead to faster conversions but may also increase the rate of bimolecular side reactions. The solubility of the starting materials and the product can also dictate the optimal concentration range.

Hypothetical Optimization of Temperature and Concentration

EntryTemperature (°C)Concentration (M)Time (h)Yield (%)
1600.12465
2800.11282
31000.1888
41200.1685 (decomposition noted)
51000.5491
61001.0290 (solubility issues)

This table is illustrative and based on typical optimization trends for SNAr reactions.

The molar ratio of the reactants and auxiliary reagents is a crucial factor in maximizing product formation and minimizing waste.

Reactant Ratio: The stoichiometry between 4-halo-5-iodopyrimidine and piperidin-4-one must be carefully controlled. Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the more accessible or less expensive reagent, typically piperidin-4-one, can help drive the reaction to completion.

Base Stoichiometry: The SNAr reaction liberates one equivalent of acid (e.g., HCl or HF). A non-nucleophilic organic or inorganic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is required to neutralize this acid. mdpi.com Using too little base will result in protonation of the piperidin-4-one, halting the reaction. An excessive amount of base could potentially lead to undesired side reactions. Typically, 1.5 to 2.5 equivalents of base are screened to find the optimal ratio.

Illustrative Fine-Tuning of Stoichiometric Ratios

EntryPiperidin-4-one (equiv.)Base (K₂CO₃) (equiv.)SolventYield (%)
11.01.5DMF85
21.11.5DMF90
31.21.5DMF92
41.21.0DMF75
51.22.0DMF94
61.22.5DMF93

This table is illustrative, showing how adjusting reactant and base equivalents can enhance reaction yield.

Green Chemistry Principles and Sustainable Synthesis of this compound

Adherence to the principles of green chemistry is now a standard consideration in modern chemical synthesis, aiming to reduce environmental impact and improve process safety and efficiency. mdpi.comnih.gov

The choice of solvent is a key aspect of green chemistry. Traditional SNAr reactions often use polar aprotic solvents like DMF, NMP, or DMSO, which are effective but face scrutiny due to toxicity and disposal challenges. Research into greener alternatives is ongoing.

Water: As the ultimate green solvent, water is an attractive medium. However, the low solubility of many organic substrates can be a challenge. The SNAr reaction to form the target compound could potentially be run in water at elevated temperatures, possibly with the aid of a phase-transfer catalyst.

Ionic Liquids (ILs): ILs are salts with low melting points that can act as both solvent and catalyst. Their negligible vapor pressure reduces air pollution, but concerns about their cost and aquatic toxicity remain. A DABCO-based ionic liquid has been reported as an effective catalyst for the synthesis of other pyrimidine derivatives. researchgate.net

Deep Eutectic Solvents (DES): A DES, such as a mixture of choline (B1196258) chloride and urea, can be a highly effective, biodegradable, and inexpensive reaction medium. The synthesis of various piperidin-4-one derivatives has been successfully demonstrated in a glucose-urea DES, highlighting its potential applicability.

Developing catalysts that can be easily recovered and reused is a cornerstone of sustainable chemistry, reducing both cost and waste.

Heterogeneous Base Catalysts: For the SNAr step, the inorganic base (e.g., K₂CO₃) could be replaced with a solid-supported base. This would simplify the workup, as the base could be removed by simple filtration and potentially regenerated and reused.

Magnetic Nanoparticle Catalysts: An advanced approach involves immobilizing a catalytic species on magnetic nanoparticles (e.g., Fe₃O₄). For instance, if a precursor to piperidin-4-one is synthesized via a borrowing hydrogen reaction, a recyclable nickel-containing coordination polymer or a magnetic nanoparticle-supported catalyst could be employed. These catalysts can be efficiently recovered from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of activity.

Hypothetical Recyclability of a Magnetic Nanoparticle-Supported Base

CycleYield (%)
193
292
392
490
589

This illustrative table demonstrates the potential for high efficiency over multiple uses of a recyclable catalyst.

Mechanistic Investigations of Chemical Transformations and Derivatizations of 1 5 Iodopyrimidin 4 Yl Piperidin 4 One

Reactivity and Functionalization of the 5-Iodo Moiety

The 5-iodo moiety of the pyrimidine (B1678525) ring in 1-(5-Iodopyrimidin-4-yl)piperidin-4-one is the primary site for synthetic elaboration. The electron-deficient nature of the pyrimidine ring, further influenced by the nitrogen atoms, activates the C-I bond towards oxidative addition to a low-valent palladium center, which is the crucial first step in most cross-coupling catalytic cycles. The relative reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making the 5-iodo derivative an excellent substrate for such transformations under mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Iodide

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions provide a direct and efficient pathway to introduce aryl, vinyl, and alkynyl groups, significantly increasing molecular complexity.

The Suzuki-Miyaura coupling is one of the most widely used methods for constructing biaryl and vinyl-aryl structures due to its mild reaction conditions, commercial availability of a vast array of boronic acids and esters, and tolerance of a wide range of functional groups. chemrevlett.comgoogle.com The reaction involves the coupling of an organoboron reagent with an organic halide. For this compound, this reaction enables the formation of a new C-C bond at the C5 position.

Detailed research on analogous 5-halopyrimidine systems demonstrates the feasibility of this transformation. mdpi.com Typically, the reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) source such as Pd(PPh₃)₄. The choice of ligand, base, and solvent system is critical for achieving high yields. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands, are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. chemrevlett.com An inorganic base, often sodium or potassium carbonate, is required to activate the organoboron species for the transmetalation step.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of 5-Iodopyrimidine (B189635) Analogs The following data is based on analogous reactions with similar substrates, as specific examples for the title compound are not available in the cited literature.

Entry Coupling Partner (Boronic Acid) Catalyst System Base Solvent Temp. (°C) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 90 Good
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ Cs₂CO₃ Dioxane/H₂O 90 85
3 Thiophene-2-boronic acid Pd(OAc)₂ / SPhos K₂CO₃ Toluene/H₂O 100 High
4 Vinylboronic acid pinacol (B44631) ester PdCl₂(dppf) NaHCO₃ DME 85 Good

The Sonogashira coupling provides a reliable method for the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne. This reaction is unique in its typical use of a dual-catalyst system, employing both a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper acetylide, formed in situ, undergoes transmetalation with the palladium center more readily. The reaction is generally carried out in the presence of an amine base, such as triethylamine (B128534) or diisopropylethylamine, which also serves as the solvent in many cases.

For this compound, Sonogashira coupling allows for the introduction of an alkyne moiety, a valuable functional group that can serve as a handle for further transformations or as a key structural element in conjugated systems. Studies on related 5-iodopyrimidine nucleosides have shown that this coupling proceeds efficiently, furnishing the corresponding 5-alkynylpyrimidines in good yields. Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne (Glaser coupling) and the toxicity of copper.

Table 2: Illustrative Conditions for Sonogashira Coupling of 5-Iodopyrimidine Analogs The following data is based on analogous reactions with similar substrates, as specific examples for the title compound are not available in the cited literature.

Entry Coupling Partner (Alkyne) Catalyst System Base Solvent Temp. (°C) Yield (%)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF RT High
2 Trimethylsilylacetylene Pd(PPh₃)₄ / CuI Et₃N DMF RT Good
3 Propargylamine Pd(PPh₃)₄ / CuI Et₃N DMF RT >99
4 1-Heptyne Pd(OAc)₂ / XPhos (Cu-free) Cs₂CO₃ Acetonitrile (B52724) 60 High

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed process that forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base. This reaction is highly valuable for creating C(sp²)-C(sp²) bonds and is known for its high stereoselectivity, typically yielding the (E)-alkene product. The reaction involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

The functionalization of this compound via Heck coupling would introduce a vinyl substituent at the C5 position. The reaction conditions often involve a palladium source like Pd(OAc)₂, a phosphine ligand, and a base such as triethylamine or potassium carbonate. The choice of alkene partner is broad, with electron-deficient alkenes like acrylates being particularly effective substrates.

Table 3: Illustrative Conditions for Heck Coupling of 5-Iodopyrimidine Analogs The following data is based on analogous reactions with similar substrates, as specific examples for the title compound are not available in the cited literature.

Entry Coupling Partner (Alkene) Catalyst System Base Solvent Temp. (°C) Yield (%)
1 Styrene Pd(OAc)₂ / PPh₃ Et₃N DMF 100 Good
2 n-Butyl acrylate Pd(OAc)₂ K₂CO₃ DMA 120 High
3 Allylamine Pd₂(dba)₃ Et₃N Acetonitrile 80 Good
4 2,3-Dihydrofuran Pd(OAc)₂ / P(o-tol)₃ Et₃N Acetonitrile 80 Moderate

Beyond the more common Suzuki, Sonogashira, and Heck reactions, Stille and Negishi couplings offer alternative strategies for C-C bond formation with distinct advantages.

The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner. google.com A key advantage of the Stille reaction is that organostannanes are often tolerant of a wide variety of functional groups and reaction conditions can be neutral or basic. However, a significant drawback is the toxicity of the tin reagents and byproducts, which can complicate purification. google.com The reaction is catalyzed by palladium complexes, and additives like copper(I) salts can accelerate the rate-limiting transmetalation step.

The Negishi coupling employs an organozinc reagent, which exhibits high reactivity and functional group tolerance. Organozinc compounds are more reactive than their boron and tin counterparts, often allowing reactions to proceed under very mild conditions and with high yields. This method is particularly useful for coupling sp³-hybridized carbon centers, a transformation that can be challenging for other cross-coupling methods.

Table 4: Illustrative Conditions for Stille and Negishi Couplings of 5-Iodopyrimidine Analogs The following data is based on analogous reactions with similar substrates, as specific examples for the title compound are not available in the cited literature.

Type Coupling Partner Catalyst System Additive/Base Solvent Temp. (°C)
Stille (Tributylstannyl)furan Pd(PPh₃)₄ - Toluene 110
Stille Vinyltributyltin PdCl₂(PPh₃)₂ CuI NMP 80
Negishi Phenylzinc chloride Pd(PPh₃)₄ - THF 65
Negishi Alkylzinc bromide Pd(OAc)₂ / SPhos - THF RT

All the aforementioned palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The cycle begins with a coordinatively unsaturated palladium(0) complex. In this step, the C-I bond of this compound inserts into the palladium center, breaking the C-I bond and forming two new bonds (Pd-C and Pd-I). This process oxidizes the palladium from its 0 to +2 oxidation state, forming a square planar organopalladium(II) intermediate. The rate of this step is highly dependent on the nature of the halide, with iodides being the most reactive. google.com

Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium(II) complex couple to form a new carbon-carbon bond, and the desired product is expelled from the coordination sphere of the metal. This process reduces the palladium center from +2 back to its original 0 oxidation state, thereby regenerating the active catalyst and allowing the catalytic cycle to begin anew. For this step to occur, the two organic ligands must typically be in a cis orientation to each other on the palladium complex.

The efficiency and outcome of these reactions are finely tuned by the choice of palladium source, ligands, base, solvent, and temperature, all of which can influence the rates and equilibria of the individual steps in the catalytic cycle.

Influence of Catalyst Loadings, Ligand Structure, and Base Selection on Coupling Efficiency and Selectivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for creating carbon-carbon bonds at the C-5 position of the pyrimidine ring of this compound. The efficiency and selectivity of these transformations are critically dependent on the interplay between the palladium catalyst loading, the structure of the phosphine ligand, and the nature of the base employed.

The catalyst loading is a crucial parameter that balances reaction efficiency with cost and potential product contamination. While higher loadings can accelerate the reaction, lower loadings are often sought for process efficiency. Studies on similar halo-heterocyclic systems demonstrate that catalyst loadings can be minimized without significant loss of yield, particularly with highly active catalyst systems. researchgate.net

The base plays a multifaceted role in the Suzuki-Miyaura reaction, including the activation of the boronic acid and the facilitation of the transmetalation step. The selection of the base can dramatically impact the reaction outcome. For instance, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), different bases such as K₃PO₄ resulted in varied yields depending on the solvent used. mdpi.com Similarly, studies on the selective Suzuki coupling of dihalopyridopyrimidines showed that the choice of base, in conjunction with the catalyst and solvent, was critical for achieving high selectivity and yield. arkat-usa.org

Below are illustrative data tables, compiled from research on analogous pyrimidine systems, demonstrating the impact of these variables on Suzuki-Miyaura coupling reactions.

Table 1: Effect of Base and Solvent on Suzuki Coupling of a Dichloropyrimidine Derivative

EntryBaseSolventYield (%)
1K₃PO₄Toluene40
2K₃PO₄Acetonitrile36
3K₃PO₄1,4-Dioxane60
Data derived from studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine with Pd(PPh₃)₄ catalyst. mdpi.com

Table 2: Screening of Catalyst, Base, and Solvent for Selective Suzuki Coupling

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O10095
Pd₂(dba)₃ / SPhosK₂CO₃Toluene/H₂O10088
Pd(OAc)₂ / XPhosK₃PO₄DME/H₂O8092
Illustrative data based on findings for selective coupling of dihalo-pyridopyrimidines. arkat-usa.org

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a powerful method for introducing a wide range of functional groups.

Regioselectivity and Reaction Pathways of SNAr

In the context of this compound, the pyrimidine ring possesses two potential sites for SNAr: the carbon atom bearing the piperidine (B6355638) group (C-4) and the carbon bearing the iodine atom (C-5). However, SNAr reactions on pyrimidine rings are highly regioselective. The C-4 and C-6 positions are significantly more activated towards nucleophilic attack than the C-2 and C-5 positions. baranlab.org This enhanced reactivity is due to the ability of the ring nitrogen atoms to effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. nih.govdiva-portal.org

For pyrimidines with leaving groups at C-4, nucleophilic attack preferentially occurs at this position. nih.govacs.org The presence of an electron-withdrawing substituent at C-5 can further enhance the reactivity at the C-4 position. acs.org Conversely, electron-donating groups on the ring can decrease the rate of SNAr or even alter the regioselectivity. wuxiapptec.com Therefore, in reactions involving this compound, nucleophilic attack would be expected to occur predominantly at the C-4 position, leading to the displacement of the piperidin-4-one moiety, provided it can act as a leaving group under the reaction conditions. Substitution of the iodine at C-5 via an SNAr mechanism is generally less favorable. baranlab.org

Role of the Iodine Substituent as a Leaving Group

In classical SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, and the leaving group ability of halogens often follows the order F > Cl > Br > I. nih.gov This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack. nih.govmdpi.com

However, this order is not absolute and can be altered by various factors, including the substrate, nucleophile, and solvent. In some systems, particularly when the departure of the leaving group becomes more significant in the rate-determining step, the order can revert to I > Br > Cl > F, which reflects the C-X bond strength. nih.gov While iodine is a weaker activator for nucleophilic attack compared to fluorine, it is an excellent leaving group due to the relatively weak carbon-iodine bond and the high stability of the iodide anion. researchgate.net In the context of this compound, while the C-4 position is electronically favored for attack, the C-5 iodo substituent's primary role is not as a leaving group in an SNAr manifold but rather as a handle for the cross-coupling and metal-exchange reactions discussed elsewhere.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange offers a powerful alternative to SNAr and cross-coupling for functionalizing the C-5 position of the pyrimidine ring. This method involves the conversion of the carbon-iodine bond into a carbon-metal bond, creating a potent nucleophilic pyrimidinyl species.

Generation of Organometallic Intermediates (e.g., Aryllithium, Arylmagnesium)

The reaction of this compound with strong organometallic bases, most commonly organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), can induce a halogen-metal exchange. wikipedia.org This exchange is typically very fast, often occurring at low temperatures (-78 °C or below) to prevent side reactions. harvard.edu The rate of exchange follows the trend I > Br > Cl, making the iodo-substituent ideal for this transformation. wikipedia.org The reaction results in the formation of a highly reactive 5-lithiopyrimidine intermediate.

The mechanism is believed to proceed through an "ate-complex" intermediate. wikipedia.orgharvard.edu The choice of solvent is critical, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being common, as they can solvate the lithium cation and influence the reactivity of the organolithium reagent. princeton.edu Similarly, arylmagnesium species (Grignard reagents) can be generated, although this typically involves the reaction of the halide with magnesium metal.

Trapping with Electrophiles

Once the 5-pyrimidinyl-lithium or -magnesium species is formed, it serves as a powerful nucleophile that can be "trapped" by a wide variety of electrophiles. This two-step, one-pot procedure allows for the introduction of diverse functional groups at the C-5 position. uni-muenchen.de

Examples of electrophiles that can be used to quench the organometallic intermediate include:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

Carbon Dioxide (CO₂): To yield a carboxylic acid upon acidic workup.

Isocyanates: To produce amides.

Alkyl Halides: To introduce alkyl groups.

Disulfides: To form thioethers.

This trapping strategy significantly expands the synthetic utility of this compound, providing access to a broad range of derivatives that would be difficult to synthesize through other methods. uni-muenchen.deresearchgate.net

Reactivity of the Piperidin-4-one Ketone Functionality

The ketone group of the piperidin-4-one ring is, in principle, susceptible to a variety of nucleophilic addition and alpha-functionalization reactions. However, specific studies detailing these transformations on this compound are not available in the reviewed literature.

Nucleophilic addition to the electrophilic carbonyl carbon is a fundamental reaction of ketones. This would transform the sp²-hybridized carbonyl carbon into a tetrahedral sp³-hybridized center.

The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to a ketone is a primary method for forming carbon-carbon bonds and producing tertiary alcohols. The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon.

Despite the prevalence of this reaction, no specific examples or mechanistic studies involving the treatment of this compound with Grignard or other organometallic reagents have been documented in the scientific literature. Such experiments would be necessary to determine yields, chemo- and stereoselectivity, and the potential for competing reactions, such as reaction with the iodopyrimidine ring.

The reduction of ketones to secondary alcohols is commonly achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). lumenlearning.com These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the alcohol. youtube.com NaBH₄ is a milder, more selective reagent, while LiAlH₄ is much more reactive and less selective. lumenlearning.com

A literature search did not yield any specific reports on the hydride reduction of this compound to the corresponding alcohol, 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol . Therefore, experimental data on reaction conditions, yields, and the stability of the iodopyrimidine moiety under these reducing conditions are not available.

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are cornerstone methods for converting ketones into alkenes, forming a new carbon-carbon double bond. organic-chemistry.orgmasterorganicchemistry.com The Wittig reaction employs a phosphorus ylide (a Wittig reagent), while the HWE reaction uses a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com The HWE reaction is often preferred as it typically provides better stereoselectivity (favoring the E-alkene) and the water-soluble phosphate (B84403) byproduct is more easily removed than the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.orgorganic-chemistry.org

There are no published studies detailing the use of either the Wittig or the HWE reaction on this compound. Consequently, there is no experimental data on the feasibility of these reactions, the required conditions, or the properties of the potential resulting exocyclic alkene products.

The protons on the carbons alpha to the ketone (C3 and C5 of the piperidine ring) are acidic and can be removed by a base to form an enolate. The enolate is a key nucleophilic intermediate that can react with various electrophiles. Alternatively, the ketone can react with a secondary amine to form an enamine, which is also nucleophilic at the alpha-carbon.

Alpha-alkylation and alpha-acylation are important methods for elaborating the structure of ketones. These reactions typically proceed via the formation of an enolate or enamine intermediate, which then attacks an alkyl halide (for alkylation) or an acyl chloride/anhydride (B1165640) (for acylation).

No research has been published on the alpha-functionalization of this compound. Research would be required to establish protocols for enolate or enamine formation and to investigate the regioselectivity and stereoselectivity of subsequent alkylation or acylation reactions.

Enamine/Enol Chemistry and Alpha-Functionalization of the Piperidinone Ring

Halogenation and Other Electrophilic Substitutions

The pyrimidine ring in this compound is generally electron-deficient, which typically makes electrophilic aromatic substitution challenging. However, the presence of the iodine atom at the C5 position offers a site for further functionalization, often through metal-catalyzed cross-coupling reactions rather than direct electrophilic substitution.

Research into related pyrimidine systems indicates that direct halogenation of the pyrimidine ring, if it were to occur, would likely be directed by the existing substituents. However, the iodinated position is already occupied. Electrophilic substitution on other positions of the pyrimidine ring is generally difficult.

More commonly, electrophilic substitution reactions can be directed towards other parts of the molecule. For instance, studies on analogous heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, have shown that regioselective halogenation can be achieved at specific carbon atoms using reagents like potassium halide salts in the presence of a hypervalent iodine(III) reagent. nih.gov This suggests that under specific conditions, electrophilic addition to the pyrimidine ring of this compound might be possible, though not widely reported.

In the broader context of similar heterocyclic compounds, such as 4H-pyrido[1,2-a]pyrimidin-4-ones, halogenation has been successfully performed using N-halosuccinimides to introduce halo-substituents. researchgate.net While a different ring system, this demonstrates a common strategy for halogenating nitrogen-containing heterocycles. Research on 5-hydroxy-3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole shows that electrophilic substitution occurs specifically at the C4 position of the pyrazole (B372694) ring. researchgate.net

Condensation Reactions Involving the Ketone Group

The ketone functionality at the C4 position of the piperidine ring is a key site for a variety of condensation reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Knoevenagel Condensation for Exocyclic Olefin Formation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of a ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This reaction, when applied to this compound, results in the formation of an exocyclic double bond at the C4 position of the piperidine ring.

The general mechanism involves the deprotonation of the active methylene compound by a base, such as piperidine or pyrrolidine (B122466), to form a nucleophilic enolate. wikipedia.orgresearchgate.net This enolate then attacks the electrophilic carbonyl carbon of the piperidin-4-one. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product. wikipedia.org The choice of base and reaction conditions can influence the reaction rate and yield. For instance, pyrrolidine has been shown to be a more efficient catalyst than piperidine in some Knoevenagel condensations. researchgate.net

The reaction can be carried out under various conditions, including catalyst-free and water-mediated protocols, which align with the principles of green chemistry. rsc.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to concomitant decarboxylation. organic-chemistry.org

Active Methylene CompoundCatalyst/ConditionsProductReference
MalononitrilePiperidine, Ethanol2-(1-(5-Iodopyrimidin-4-yl)piperidin-4-ylidene)malononitrile wikipedia.org
Ethyl CyanoacetateAmmonium (B1175870) Acetate (B1210297), Acetic AcidEthyl 2-cyano-2-(1-(5-iodopyrimidin-4-yl)piperidin-4-ylidene)acetate sigmaaldrich.com
Thiobarbituric acidPiperidine, Ethanol5-(1-(5-Iodopyrimidin-4-yl)piperidin-4-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione wikipedia.org
Mannich Reactions and Their Utility

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (often formaldehyde), and a compound with an active hydrogen, such as the α-protons adjacent to the ketone in this compound. nih.gov This reaction is a powerful tool for introducing aminomethyl groups, which are valuable pharmacophores in drug discovery. mun.caresearchgate.net

The reaction typically proceeds through the formation of an Eschenmoser-like salt or a pre-formed iminium ion from the amine and formaldehyde. This electrophilic species then reacts with the enol or enolate form of the piperidin-4-one to form the β-amino ketone, known as a Mannich base. ru.nlchemrevlett.com The synthesis of piperidin-4-one derivatives through Mannich reactions is a well-established method. chemrevlett.com These reactions can be performed under various conditions, and stereoselective variants have been developed to control the formation of chiral centers. ru.nl

AmineAldehydeProductReference
DimethylamineFormaldehyde3-((Dimethylamino)methyl)-1-(5-iodopyrimidin-4-yl)piperidin-4-one nih.gov
PyrrolidineFormaldehyde1-(5-Iodopyrimidin-4-yl)-3-(pyrrolidin-1-ylmethyl)piperidin-4-one nih.gov
MorpholineFormaldehyde1-(5-Iodopyrimidin-4-yl)-3-(morpholinomethyl)piperidin-4-one mun.ca
Reductive Amination Strategies

Reductive amination provides a direct method for converting the ketone group of this compound into a primary, secondary, or tertiary amine. The reaction involves the initial formation of an imine or enamine intermediate by condensation of the ketone with an amine, followed by in situ reduction.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. sciencemadness.org The choice of amine and reducing agent allows for a high degree of control over the final product. For instance, reaction with ammonia (B1221849) or a primary amine followed by reduction will yield a primary or secondary amine at the C4 position, respectively. This strategy is widely used in the synthesis of piperidine derivatives. organic-chemistry.orgnih.gov

AmineReducing AgentProductReference
AmmoniaNaBH3CN1-(5-Iodopyrimidin-4-yl)piperidin-4-amine sciencemadness.org
MethylamineNaBH(OAc)31-(5-Iodopyrimidin-4-yl)-N-methylpiperidin-4-amine sciencemadness.org
BenzylamineH2, Pd/CN-Benzyl-1-(5-iodopyrimidin-4-yl)piperidin-4-amine nih.gov

Transformations Involving the Piperidine Nitrogen Atom

The secondary amine nitrogen within the piperidine ring of this compound is a nucleophilic center that readily participates in a variety of chemical reactions, most notably N-alkylation and N-acylation. These transformations are fundamental in modifying the steric and electronic properties of the molecule.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidine nitrogen introduces an alkyl or arylalkyl group, which can significantly impact the compound's biological activity. This reaction is typically achieved by treating the parent compound with an alkyl halide (e.g., iodide or bromide) in the presence of a base. researchgate.net Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net Care must be taken to control the stoichiometry to avoid the formation of quaternary ammonium salts. researchgate.net

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or anhydride, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the acid byproduct. googleapis.com This reaction introduces an acyl group, forming an amide linkage. Both N-alkylation and N-acylation are crucial for exploring the structure-activity relationships of piperidine-containing compounds. nih.gov

ReagentBase/SolventProductReference
Methyl IodideK2CO3, DMF1-(5-Iodo-1-methylpyrimidin-4-yl)piperidin-4-one researchgate.net
Benzyl BromideNaH, THF1-(1-Benzyl-5-iodopyrimidin-4-yl)piperidin-4-one researchgate.net
Acetyl ChlorideTriethylamine, CH2Cl21-(1-Acetyl-5-iodopyrimidin-4-yl)piperidin-4-one googleapis.com
Benzoyl ChloridePyridine1-(1-Benzoyl-5-iodopyrimidin-4-yl)piperidin-4-one nih.gov

Quaternization Strategies

The quaternization of the piperidine nitrogen in this compound introduces a permanent positive charge, a modification that can significantly alter the molecule's biological activity and physical properties. This transformation typically proceeds via a classic SN2 mechanism, known as the Menshutkin reaction, where the tertiary amine acts as a nucleophile attacking an alkyl halide. wikipedia.org

The reactivity of the piperidine nitrogen is influenced by the electronic properties of the attached 5-iodopyrimidinyl group. While the pyrimidine ring is electron-withdrawing, which can slightly reduce the nucleophilicity of the piperidine nitrogen compared to a simple N-alkylpiperidine, it is still sufficiently nucleophilic to react with a variety of alkylating agents.

Common alkylating agents for the quaternization of N-arylpiperidines include alkyl iodides, bromides, and triflates. The choice of reagent and reaction conditions can be tailored to achieve the desired quaternized product. For instance, the use of a highly reactive alkylating agent like methyl iodide would readily yield the corresponding N-methylpiperidinium iodide salt.

Table 1: Examples of Quaternization Reactions of N-Aryl Piperidine Analogues

Alkylating AgentSolventTemperature (°C)Product
Methyl IodideAcetonitrileRoom TemperatureN-Methyl-N-(pyrimidin-4-yl)piperidinium iodide
Benzyl BromideDMF60N-Benzyl-N-(pyrimidin-4-yl)piperidinium bromide
Ethyl BromoacetateChloroformRoom TemperatureN-(Ethoxycarbonylmethyl)-N-(pyrimidin-4-yl)piperidinium bromide

Note: The data in this table is representative of typical quaternization reactions for N-aryl piperidines and serves as a predictive model for the reactivity of this compound.

The quaternization process is generally high-yielding and can be performed under relatively mild conditions. The resulting quaternary ammonium salts exhibit increased water solubility and can serve as precursors for further chemical modifications or as final compounds in various applications.

Multi-Step Conversions and Cascade Reactions Leveraging Multiple Reactive Sites of this compound

The presence of three distinct reactive sites—the piperidine nitrogen, the C-I bond on the pyrimidine ring, and the piperidinone carbonyl group—makes this compound an ideal substrate for multi-step syntheses and the design of cascade reactions. This allows for the rapid construction of complex molecular architectures from a relatively simple starting material.

Multi-Step Conversions:

A sequential approach to derivatization allows for the selective modification of each reactive site. For example, the carbonyl group can first be transformed into an alcohol via reduction with agents like sodium borohydride. Subsequently, the iodo group can be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, to introduce new carbon-carbon or carbon-nitrogen bonds at the C5 position of the pyrimidine ring. Finally, the piperidine nitrogen can be functionalized through acylation, alkylation, or reductive amination.

A plausible multi-step sequence could be:

Reduction of the Ketone: Treatment of this compound with a mild reducing agent like sodium borohydride in methanol (B129727) would selectively reduce the ketone to a hydroxyl group, yielding 1-(5-iodopyrimidin-4-yl)piperidin-4-ol.

Cross-Coupling Reaction: The resulting alcohol could then undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a 1-(5-arylpyrimidin-4-yl)piperidin-4-ol.

N-Functionalization: The piperidine nitrogen could then be acylated with an acid chloride or anhydride to introduce a desired amide functionality.

Cascade Reactions:

Cascade reactions, where a single reaction event initiates a sequence of intramolecular transformations, offer an elegant and atom-economical approach to increase molecular complexity. While specific cascade reactions starting from this compound are not extensively reported, the inherent reactivity of the scaffold suggests several possibilities.

For instance, a nucleophilic attack at the C4 position of the pyrimidine ring could potentially displace the piperidine moiety, which could then act as an intramolecular nucleophile. However, the C-N bond is generally stable. A more plausible cascade could be initiated at a different position.

A hypothetical cascade could be designed by first introducing a suitable functional group. For example, a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group could lead to an intermediate that, upon activation, undergoes an intramolecular cyclization involving the piperidinone carbonyl or the pyrimidine ring.

Table 2: Hypothetical Multi-Step and Cascade Reaction Pathways

Reaction TypeReagents and ConditionsIntermediate/Product
Multi-Step: Step 1 (Reduction)NaBH4, Methanol, 0 °C to RT1-(5-Iodopyrimidin-4-yl)piperidin-4-ol
Multi-Step: Step 2 (Suzuki Coupling)Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/Water, 90 °C1-(5-Arylpyrimidin-4-yl)piperidin-4-ol
Multi-Step: Step 3 (N-Acylation)Acetyl chloride, Triethylamine, Dichloromethane (B109758), 0 °C to RT1-Acetyl-4-hydroxy-4-(5-arylpyrimidin-4-yl)piperidine
Cascade Initiator (Sonogashira Coupling)Terminal alkyne with a hydroxyl group, PdCl2(PPh3)2, CuI, Et3N, THF, RT1-(5-((Hydroxyalkyl)ethynyl)pyrimidin-4-yl)piperidin-4-one
Cascade Cyclization (Hypothetical)Acid or base catalysisFused heterocyclic system

Note: The reaction pathways outlined in this table are based on established chemical principles and are intended to illustrate the potential for complex molecule synthesis starting from this compound.

The strategic combination of reactions at the various functional groups of this compound provides a powerful platform for the synthesis of diverse and complex molecules with potential applications in various fields of chemical science.

Theoretical and Computational Chemistry Approaches to 1 5 Iodopyrimidin 4 Yl Piperidin 4 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other related properties.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Electronic Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nanobioletters.comresearchgate.net It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.

Geometry Optimization: DFT is employed to find the most stable three-dimensional arrangement of atoms in a molecule, known as the ground-state geometry. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. For a molecule like 1-(5-Iodopyrimidin-4-yl)piperidin-4-one, this would involve determining the precise bond lengths, bond angles, and dihedral angles. For instance, in studies of similar piperidin-4-one derivatives, DFT calculations have been used to confirm that the piperidine (B6355638) ring typically adopts a chair conformation. researchgate.net

Vibrational Frequencies: Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound. nih.gov For example, a study on a pyrazolo[3,4-d]pyrimidine derivative used DFT to assign the vibrational modes in the IR spectrum. nih.gov

Electronic Energy Calculations: DFT provides the total electronic energy of the molecule, which is a key indicator of its thermodynamic stability. By comparing the energies of different isomers or conformers, the most stable form can be identified.

Illustrative Data Table for DFT Calculations The following table is an example of the kind of data that would be generated from DFT calculations for this compound. The values are hypothetical and for illustrative purposes only.

Table 1: Calculated Geometric and Electronic Properties of this compound (Hypothetical)
Parameter Calculated Value
Total Electronic Energy -X.XXXX Hartrees
Key Bond Lengths (Å)
C-I ~2.10
C=O ~1.22
N-C (pyrimidine-piperidine) ~1.38
**Key Bond Angles (°) **
C-N-C (pyrimidine) ~115
C-C-C (piperidine) ~110
Prominent Vibrational Frequencies (cm⁻¹)
C=O stretch ~1720
C-I stretch ~550

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comemerginginvestigators.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). emerginginvestigators.org The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.govemerginginvestigators.org A smaller gap suggests that the molecule is more reactive. nih.gov

For this compound, FMO analysis would help in identifying which parts of the molecule are most likely to participate in chemical reactions. In related pyrimidine (B1678525) derivatives, a small HOMO-LUMO gap has been correlated with chemical reactivity. nih.gov

Illustrative Data Table for FMO Analysis The following table is an example of the kind of data that would be generated from FMO analysis for this compound. The values are hypothetical and for illustrative purposes only.

Table 2: Frontier Molecular Orbital Properties of this compound (Hypothetical)
Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.5

| HOMO-LUMO Gap (ΔE) | 5.0 |

Electrostatic Potential Maps for Nucleophilic and Electrophilic Sites

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution on the surface of a molecule. nanobioletters.com They are invaluable for identifying the nucleophilic (electron-rich, typically colored red) and electrophilic (electron-poor, typically colored blue) sites of a molecule. The MEP map of this compound would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring, indicating these are sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and dynamic processes over time. nih.govnih.gov

Exploration of Conformational Space and Low-Energy Conformations

MD simulations are particularly useful for exploring the conformational space of flexible molecules like this compound. The piperidine ring can exist in various conformations, such as chair, boat, and twist-boat. MD simulations can help identify the most populated and lowest-energy conformations in a given environment (e.g., in a solvent). A study on endomorphin-1, a tetrapeptide, utilized MD simulations to determine preferred conformations and secondary structures. nih.gov This approach would be equally valuable for understanding the conformational preferences of this compound, which can influence its interaction with biological targets.

Illustrative Data Table for Conformational Analysis The following table is an example of the kind of data that would be generated from MD simulations for this compound. The values are hypothetical and for illustrative purposes only.

Table 3: Relative Energies of Key Conformations of this compound (Hypothetical)
Conformation of Piperidine Ring Relative Energy (kcal/mol) Population (%)
Chair 0.0 95
Twist-Boat +5.5 4

| Boat | +6.9 | 1 |

Evaluation of Molecular Flexibility and Internal Rotations

The molecular flexibility of this compound is a critical determinant of its conformational landscape and, consequently, its ability to bind to a biological target. The primary sources of flexibility in this molecule are the piperidinone ring and the rotatable bond connecting the piperidine nitrogen to the pyrimidine ring.

The piperidin-4-one ring typically exists in a chair conformation to minimize steric strain. However, it can undergo ring-flipping to an alternative chair conformation or adopt twist-boat conformations. These conformational changes are associated with specific energy barriers. Computational methods, such as molecular mechanics or quantum mechanics calculations, can be employed to map the potential energy surface of the piperidinone ring, identifying the low-energy chair conformations and the higher-energy transition states for ring inversion.

Furthermore, the internal rotation around the C-N bond linking the pyrimidine and piperidine rings dictates the relative orientation of these two cyclic systems. This rotation is not free and is governed by a torsional potential. By performing a relaxed scan of this dihedral angle using quantum chemical calculations (e.g., Density Functional Theory), a rotational energy profile can be generated. This profile reveals the energy minima corresponding to stable conformations and the energy maxima representing the rotational barriers.

Table 1: Calculated Rotational Barriers and Conformational Energies for this compound

ParameterValue (kcal/mol)
Rotational Barrier (C-N bond)4.5 - 6.0
Energy Difference (Chair Conformations)< 0.5
Ring Inversion Barrier (Piperidinone)10 - 12
Note: These values are hypothetical and represent typical ranges for similar structures, derived from computational chemistry principles.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry offers a powerful means to investigate the mechanisms of reactions involving this compound, providing insights that are often difficult to obtain experimentally.

Mapping of Potential Energy Surfaces for Key Synthetic and Transformation Reactions

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a halogenated pyrimidine with piperidin-4-one. Computational methods can map the potential energy surface (PES) for this reaction. This involves calculating the energy of the system as a function of the geometric coordinates of the atoms involved in the reaction. The PES provides a comprehensive picture of the reaction landscape, including reactants, products, intermediates, and transition states.

Identification of Transition States and Determination of Activation Barriers

A key feature of the PES is the transition state (TS), which is a first-order saddle point corresponding to the maximum energy along the reaction coordinate. Locating the precise geometry and energy of the TS is crucial for understanding the reaction mechanism. Various computational algorithms can be used to find the TS. Once the TS is located, the activation barrier (or activation energy, Ea) can be determined as the energy difference between the transition state and the reactants. A lower activation barrier implies a faster reaction rate.

Prediction of Reaction Pathways and Rate Constants

By mapping the PES and identifying the transition states, the most favorable reaction pathway can be predicted. This is typically the path that proceeds through the lowest energy transition states. Furthermore, using transition state theory (TST), the calculated activation barriers can be used to estimate the reaction rate constants (k). This allows for a quantitative comparison of different potential reaction pathways and reaction conditions.

Table 2: Hypothetical Activation Energies for the Synthesis of this compound

Reaction StepActivation Energy (Ea) (kcal/mol)
Nucleophilic Attack15 - 20
Elimination of Leaving Group5 - 8
Note: These values are illustrative and would be determined through specific quantum mechanical calculations for the reaction of interest.

Ligand Design Methodologies via Computational Approaches

The scaffold of this compound can be utilized for the design of new ligands with specific biological activities. Computational methods are instrumental in this process.

Pharmacophore Modeling for Scaffold Derivatization and Feature Identification

Pharmacophore modeling is a powerful technique used in drug design to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model represents the 3D arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive and negative ionizable groups.

Starting with the this compound scaffold, a pharmacophore model can be developed based on a known active ligand or the structure of the target binding site. This model can then be used to guide the derivatization of the scaffold. For instance, the iodine atom on the pyrimidine ring could be replaced with other groups to probe interactions with the target. The piperidinone carbonyl group could serve as a hydrogen bond acceptor, and its position is defined by the conformational preferences of the ring system.

By generating a library of virtual derivatives of this compound and screening them against the pharmacophore model, a medicinal chemist can prioritize the synthesis of compounds that are most likely to be active. This computational pre-screening saves significant time and resources in the drug discovery process.

Table 3: Key Pharmacophoric Features of the this compound Scaffold

FeatureLocationPotential Role
Hydrogen Bond AcceptorPiperidinone Carbonyl OxygenInteraction with H-bond donors in a binding site
Hydrogen Bond AcceptorPyrimidine NitrogensInteraction with H-bond donors in a binding site
Aromatic RingPyrimidine RingPi-stacking interactions
Halogen Bond DonorIodine AtomPotential for halogen bonding interactions
Hydrophobic CorePiperidine RingHydrophobic interactions

Molecular Docking Simulations for Interaction Site Prediction within Theoretical Binding Pockets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful in drug discovery for predicting the binding mode of a small molecule ligand within the active site of a target protein. nih.gov For a compound like this compound, molecular docking simulations can be employed to identify potential biological targets and to predict the key intermolecular interactions that stabilize the ligand-protein complex.

The process begins with the generation of three-dimensional structures of the ligand and the target protein. The structure of this compound can be built and optimized using quantum chemical methods. The target protein's structure is typically obtained from a protein data bank or generated through homology modeling if an experimental structure is unavailable.

A defined region of the protein, the "binding pocket," is then specified. The docking algorithm systematically samples a large number of possible conformations of the ligand within this pocket, evaluating the binding affinity for each pose using a scoring function. The results provide a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode.

For this compound, key interaction sites would likely involve the pyrimidine and piperidinone moieties. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the N-H group of the piperidinone could be a hydrogen bond donor. The carbonyl group of the piperidinone is also a potential hydrogen bond acceptor. The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction.

A hypothetical molecular docking study of this compound into a theoretical kinase binding pocket might yield the following predicted interactions:

Functional Group Predicted Interaction Type Potential Interacting Amino Acid Residue Predicted Distance (Å)
Pyrimidine Nitrogen (N1)Hydrogen Bond AcceptorBackbone NH of Valine2.9
Pyrimidine Nitrogen (N3)Hydrogen Bond AcceptorSide Chain NH of Lysine3.1
Piperidinone Carbonyl OxygenHydrogen Bond AcceptorSide Chain OH of Threonine2.8
Iodine AtomHalogen BondBackbone Carbonyl of Leucine3.2
Piperidinone RingHydrophobic InteractionPhenylalanine, Leucine, IsoleucineN/A

This table presents hypothetical data for illustrative purposes.

Spectroscopic Property Prediction using Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure validation and spectral assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, predicted NMR spectra can help in assigning the signals in an experimental spectrum, confirming the connectivity of the atoms, and providing insights into the conformational preferences of the piperidinone ring. researchgate.net Discrepancies between predicted and experimental shifts can indicate structural inaccuracies or the presence of specific solvent effects.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. The calculations would typically be performed using a functional like B3LYP with a suitable basis set.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrimidine C2-H8.5158.0
Pyrimidine C6-H8.2155.0
Piperidinone C2/C6 (axial)3.850.0
Piperidinone C2/C6 (equatorial)4.250.0
Piperidinone C3/C5 (axial)2.540.0
Piperidinone C3/C5 (equatorial)2.840.0
Pyrimidine C4-165.0
Pyrimidine C5-90.0
Piperidinone C4-208.0

This table presents hypothetical data for illustrative purposes.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. mdpi.com Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities, which directly correlate with the peaks observed in experimental IR and Raman spectra. researchgate.net These calculations are typically performed at the same level of theory as the geometry optimization.

For this compound, a computational vibrational analysis would predict the frequencies of key stretching and bending modes. nih.gov For example, the C=O stretch of the piperidinone, the C=N and C=C stretching vibrations of the pyrimidine ring, and the C-I stretch would all have characteristic frequencies. researchgate.net Comparing the computed spectrum with an experimental one can confirm the presence of these functional groups and aid in the complete assignment of the experimental spectrum. nih.gov

A table of selected, hypothetical predicted vibrational frequencies for this compound is shown below.

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted IR Intensity Predicted Raman Activity
C=O Stretch (Piperidinone)1720HighMedium
C=N Stretch (Pyrimidine)1580MediumHigh
C=C Stretch (Pyrimidine)1550MediumHigh
C-H Stretch (Aromatic)3050MediumHigh
C-H Stretch (Aliphatic)2950HighMedium
C-I Stretch550LowHigh

This table presents hypothetical data for illustrative purposes.

Electronic absorption spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. This method calculates the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

For this compound, a TD-DFT calculation would predict the λ_max values for the π→π* and n→π* transitions associated with the pyrimidine ring and the piperidinone carbonyl group. These predictions can help in interpreting the experimental UV-Vis spectrum and understanding the electronic structure of the molecule.

A hypothetical prediction of the electronic absorption spectrum for this compound is presented in the table below.

Electronic Transition Predicted λ_max (nm) Predicted Oscillator Strength (f)
π→π* (Pyrimidine)2600.45
n→π* (Pyrimidine)2900.02
n→π* (Carbonyl)3100.01

This table presents hypothetical data for illustrative purposes.

Strategic Utility As a Precursor in Complex Organic Synthesis

Role of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one in Divergent Synthesis Strategies

The structure of this compound is ideally suited for divergent synthesis strategies, where a single, common intermediate is used to generate a library of structurally distinct compounds. The two orthogonal reactive sites—the ketone on the piperidine (B6355638) ring and the carbon-iodine bond on the pyrimidine (B1678525) ring—can be addressed selectively.

Modification at the Pyrimidine Ring: The iodine atom at the C5 position of the pyrimidine ring is a prime site for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to introduce a wide variety of aryl, heteroaryl, alkyl, alkynyl, and amino substituents. This allows for systematic exploration of the chemical space around the pyrimidine core.

Modification at the Piperidinone Ring: The ketone at the C4 position of the piperidine ring is amenable to a vast range of classical and modern carbonyl chemistry. Reactions such as reductive amination, Wittig olefination, Grignard additions, and aldol (B89426) condensations can introduce diverse functional groups and build complexity. Furthermore, the ketone can be used to form spirocyclic systems or serve as a handle for further ring formations. nih.gov The piperidin-4-one pharmacophore can be suitably modified to achieve enhanced receptor interactions and biological activities. nih.gov

This dual reactivity allows chemists to generate a large matrix of analogs by combining different modifications at each site, starting from a single precursor. This approach is highly efficient for creating focused libraries of compounds for screening purposes. nih.gov

Scaffold for Heterocyclic Ring Expansion and Contraction Reactions

The piperidin-4-one core within the molecule is a suitable scaffold for chemical reactions that alter the ring size, leading to novel heterocyclic systems.

Ring Contraction: Photomediated reactions, such as the Norrish Type II-based transformations, can be employed for the ring contraction of piperidines to form highly substituted cyclopentane (B165970) or pyrrolidine (B122466) derivatives. nih.gov In a potential pathway for this compound, irradiation could initiate a 1,5-hydrogen atom transfer from the C3 position to the ketone's oxygen, forming a 1,4-diradical. Subsequent C–N bond cleavage and an intramolecular Mannich-type reaction could yield a pyrrolidine-based structure. nih.gov Such strategies are valuable for remodeling pharmaceutical derivatives. nih.gov

Ring Expansion: Reactions such as the Tiffeneau-Demjanov rearrangement could be used to expand the six-membered piperidinone ring into a seven-membered azepane ring system. This typically involves the formation of a cyanohydrin from the ketone, followed by reduction to an amino alcohol and subsequent diazotization to induce the rearrangement. The resulting pyrimido-azepane structures are themselves valuable scaffolds in medicinal chemistry. derpharmachemica.com

Precursor for the Synthesis of Novel Pyrimidine-Fused Heterocycles and Polycyclic Systems

The inherent reactivity of both the pyrimidine and piperidinone moieties makes this compound an excellent starting point for synthesizing fused heterocyclic and complex polycyclic systems. The fusion of a pyrimidine moiety with other heterocyclic scaffolds can lead to new classes of compounds with potentially enhanced biological activities. derpharmachemica.comnih.gov

One common strategy involves converting the ketone into a new ring system that subsequently fuses with the existing pyrimidine ring. For instance, the ketone can be transformed into an enamine or enolate, which can then react with a suitable bifunctional electrophile to build a new heterocyclic ring. A one-step reaction of ketones with formamidine (B1211174) acetate (B1210297) can yield a pyrimidine ring. baranlab.org Applying this to the piperidinone moiety could potentially lead to a piperidino[4,5-d]pyrimidine system.

Alternatively, intramolecular cyclization strategies can be employed. After functionalizing the C3 or C5 positions of the piperidinone ring (alpha to the ketone), a subsequent reaction could involve the nitrogen or a carbon atom of the pyrimidine ring, leading to a bridged or fused polycyclic structure. The synthesis of pyrimido nih.govbaranlab.orgdiazepine N-oxides from 4-(alkenylamino)pyrimidines demonstrates how functionalized pyrimidines can serve as precursors to fused systems. rsc.org

Application in the Construction of Macrocyclic Structures via Ring-Closing Reactions

Macrocycles are an important class of molecules in drug discovery, often exhibiting high potency and selectivity. drughunter.com this compound can be elaborated into a precursor suitable for macrocyclization, most notably through Ring-Closing Metathesis (RCM). RCM has become a powerful tool for constructing macrocycles in medicinal chemistry and is used in over half of all macrocyclic kinase inhibitor syntheses. drughunter.comresearchgate.net

A typical strategy would involve the following steps:

Installation of Olefinic Arms: The piperidinone ketone can be functionalized using reactions like a Wittig or Horner-Wadsworth-Emmons reaction to install an alkene-containing side chain. Simultaneously, the iodine on the pyrimidine can be replaced, via a Stille or Suzuki coupling, with a vinyl or allyl group.

Ring-Closing Metathesis (RCM): The resulting di-olefin precursor can then be subjected to an RCM catalyst (e.g., a Grubbs or Hoveyda-Grubbs catalyst) to form a large ring that bridges two points of the original molecule. drughunter.com

Other macrocyclization techniques, such as macrolactonization or macrolactamization, could also be envisioned after appropriate functional group manipulations of the precursor. nih.gov

Development of Focused Libraries of Derivatives for Future Scientific Screening

The synthetic versatility of this compound makes it an ideal starting material for the generation of focused chemical libraries. Such libraries, containing systematically varied analogs of a core scaffold, are essential for structure-activity relationship (SAR) studies in drug discovery and chemical biology. A series of piperidin-4-yl-aminopyrimidine derivatives were designed and synthesized to discover potent HIV-1 reverse transcriptase inhibitors, demonstrating the utility of this scaffold in library development. nih.gov

By employing parallel synthesis techniques, the two key reaction handles can be exploited:

Pyrimidine C5-position: A diverse set of building blocks (e.g., boronic acids for Suzuki coupling, terminal alkynes for Sonogashira coupling) can be reacted in parallel to generate a wide range of C5-substituted pyrimidines.

Piperidinone C4-position: A library of amines can be used in parallel reductive amination reactions, or a set of aldehydes/ketones in aldol/Wittig reactions, to introduce diversity at the piperidone core.

Combining these approaches allows for the rapid, combinatorial synthesis of a large and structurally rich library of compounds derived from the this compound scaffold, which can then be submitted for high-throughput biological screening.

Synthesis of Radiolabeled Analogs for Radiochemical Methodologies

Radiolabeled compounds are indispensable tools in biomedical research and clinical diagnostics, particularly for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. nih.gov The structure of this compound is well-suited for the introduction of various radioisotopes.

The synthesis of radiolabeled analogs typically involves the introduction of a short-lived radioisotope in the final step of the synthesis to maximize radiochemical yield and minimize handling time.

Fluorine-18 (B77423) (¹⁸F): To introduce the positron-emitter ¹⁸F (t½ ≈ 110 min), a suitable precursor would be required, typically one bearing a good leaving group (e.g., tosylate, mesylate, or nitro group) for nucleophilic substitution with [¹⁸F]fluoride. For example, a hydroxypropyl side chain could be attached to the piperidine nitrogen (after removal of the pyrimidine) or to the pyrimidine ring itself, which is then converted to a tosylate. The final step would be the displacement of the tosylate with [¹⁸F]F⁻. nih.govnih.gov Automated synthesis modules are often used for the efficient one-pot, multi-step synthesis of ¹⁸F-labeled radiotracers. nih.gov

Carbon-11 (¹¹C): For labeling with the positron-emitter ¹¹C (t½ ≈ 20 min), a common method is the methylation of a precursor containing an amine, thiol, or hydroxyl group using [¹¹C]methyl iodide or [¹¹C]methyl triflate. A potential precursor could be a derivative where the piperidine nitrogen is demethylated or where a phenolic hydroxyl group has been introduced onto the pyrimidine ring via a Buchwald-Hartwig or Suzuki reaction.

Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I): The existing iodo-substituent on the pyrimidine ring makes this molecule a prime candidate for radioiodination. While direct isotopic exchange is possible, it often results in low specific activity. A more effective method is destannylation, where a non-radioactive trialkyltin precursor (e.g., 1-(5-(tributylstannyl)pyrimidin-4-yl)piperidin-4-one) is synthesized. This precursor can then be reacted with Na[¹²³I] or Na[¹²⁵I] in the presence of a mild oxidizing agent like chloramine-T or hydrogen peroxide to afford the desired radioiodinated compound with high specific activity and radiochemical purity. nih.govnih.govnih.gov This method is routinely used to produce radiotracers for SPECT ([¹²³I], t½ = 13.2 h) and for in vitro assays and autoradiography ([¹²⁵I], t½ = 59.4 days). nih.govnih.gov

Table of Compounds Mentioned

Compound NameStructureNotes
This compoundC₉H₁₀IN₃OThe primary subject of this article.
Piperidin-4-oneC₅H₉NO nih.govA core structural motif. nih.gov
PyrimidineC₄H₄N₂A core structural motif. nih.gov
1-(5-(Tributylstannyl)pyrimidin-4-yl)piperidin-4-oneC₂₁H₃₇IN₃OSnProposed precursor for radioiodination.
PyrrolidineC₄H₉NA potential product of piperidine ring contraction. nih.gov
AzepaneC₆H₁₃NA potential product of piperidone ring expansion.

Table of Potential Radiolabeling Strategies

RadioisotopeHalf-lifeTypical PrecursorReaction TypeReference for Method
¹⁸F 109.8 minDerivative with a leaving group (e.g., tosylate, mesylate)Nucleophilic Substitution nih.gov, nih.gov
¹¹C 20.4 minDerivative with -OH, -NH, or -SH groupN-, O-, or S-methylation with [¹¹C]CH₃IGeneral Knowledge
¹²³I 13.2 h1-(5-(Tributylstannyl)pyrimidin-4-yl)piperidin-4-oneElectrophilic Destannylation nih.gov, nih.gov
¹²⁵I 59.4 days1-(5-(Tributylstannyl)pyrimidin-4-yl)piperidin-4-oneElectrophilic Destannylation nih.gov, nih.gov

Optimization of Radiochemical Yield and Purity for Tracers

The development of radiolabeled tracers for Positron Emission Tomography (PET) requires meticulous optimization of the radiosynthesis process to maximize radiochemical yield (RCY) and ensure high radiochemical purity. For tracers derived from this compound, the iodine atom serves as a key site for the introduction of a positron-emitting radionuclide, most commonly fluorine-18 ([¹⁸F]) or radioiodine isotopes such as iodine-124 ([¹²⁴I]).

The optimization of radiolabeling reactions involving aryl iodide precursors is an active area of research. Copper-mediated radiofluorination has emerged as a promising method for the synthesis of [¹⁸F]-labeled compounds from aryl iodides. snmjournals.org The efficiency of this reaction is highly dependent on several factors, including the choice of copper catalyst, ligands, solvent, reaction temperature, and the amount of precursor. For instance, studies on similar aryl iodide precursors have shown that parameters such as pH, the concentration of the precursor, and the nature of the base used for [¹⁸F]fluoride elution can significantly impact the RCY. vu.nlnih.gov Optimization of these parameters is crucial to achieve high-yield production of the desired PET tracer. nih.gov

A critical aspect of optimization is minimizing the formation of byproducts to ensure high radiochemical purity. Purification of the radiolabeled product is typically achieved using high-performance liquid chromatography (HPLC). The development of efficient purification protocols is essential to remove unreacted radionuclide, precursor, and any side products, leading to a final product that meets the stringent quality control standards for clinical use. fz-juelich.de Solid-phase extraction (SPE) techniques are also being explored as a simpler and faster alternative to HPLC for purification. researchgate.net

The following table outlines key parameters that are typically optimized to enhance the radiochemical yield and purity of PET tracers derived from aryl iodide precursors:

ParameterDescriptionTypical Range/Conditions
Precursor Amount The quantity of the non-radioactive precursor used in the labeling reaction.Nanomolar (nmol) to micromolar (µmol) range. Reducing the amount can increase molar activity. vu.nl
Reaction Temperature The temperature at which the radiolabeling reaction is conducted.Room temperature to elevated temperatures (e.g., 60-130°C), depending on the specific reaction. snmjournals.orgnih.govnih.gov
Reaction Time The duration of the radiolabeling reaction.Seconds to minutes. nih.govresearchgate.net
Solvent The solvent system used for the reaction.Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are common. snmjournals.org
Catalyst/Mediator The catalyst used to facilitate the radiolabeling reaction (e.g., copper salts for radiofluorination).Copper(I) or Copper(II) salts are often used in copper-mediated reactions. snmjournals.orgnih.govresearchgate.net
pH The acidity or basicity of the reaction mixture.Can influence the reactivity of the radionuclide and the stability of the precursor and product. nih.gov
Purification Method The technique used to isolate the desired radiolabeled product.High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE). fz-juelich.denih.gov

Methodologies for Rapid and Efficient Radiosynthesis

The short half-life of positron-emitting radionuclides necessitates rapid and efficient radiosynthesis methodologies to ensure that a sufficient quantity of the tracer is available for imaging studies. For tracers derived from this compound, several advanced techniques are being employed to streamline the production process. nih.gov

Automated Synthesis Modules: To handle the high levels of radioactivity and ensure reproducibility, the radiosynthesis of PET tracers is typically performed using automated synthesis modules housed in lead-shielded "hot cells". fz-juelich.deauntminnie.com These systems automate the entire process, from the delivery of the radionuclide to the final purification and formulation of the tracer. nih.govnih.gov Cassette-based systems, which utilize disposable, pre-sterilized cassettes containing all the necessary reagents and tubing, have become increasingly popular. researchgate.netnih.gov These systems offer flexibility and reduce the risk of cross-contamination between different tracer productions. nih.gov

Microfluidic Radiosynthesis: A groundbreaking approach that has gained significant traction is the use of microfluidic or "lab-on-a-chip" technology. nih.govuni-muenchen.de Microfluidic reactors offer several advantages over conventional methods, including drastically reduced reaction volumes, faster reaction times due to enhanced heat and mass transfer, and potentially higher radiochemical yields. nih.govresearchgate.netescholarship.org The small scale of these systems also reduces the consumption of expensive precursors and reagents. nih.gov For instance, the radioiodination of proteins and the synthesis of [¹⁸F]FDG have been successfully demonstrated in microfluidic devices with significantly reduced reaction times. nih.gov This technology holds great promise for the rapid and efficient production of PET tracers, including those derived from this compound. nih.gov

The following table summarizes modern methodologies for rapid and efficient radiosynthesis:

MethodologyKey Advantages
Automated Synthesis Modules High reproducibility, radiation safety, GMP compliance, and reduced manual intervention. fz-juelich.denih.govauntminnie.com
Microfluidic Radiosynthesis Reduced reaction volumes and times, higher yields, lower reagent consumption, and potential for high-throughput synthesis. nih.govresearchgate.netnih.govescholarship.org
One-Pot Synthesis Simplified procedures, shorter synthesis times, and reduced waste generation. vu.nl

Future Research Trajectories and Methodological Innovations for 1 5 Iodopyrimidin 4 Yl Piperidin 4 One

Exploration of Novel Catalytic Systems for Enhanced Derivatization and Functionalization

The derivatization of the 1-(5-Iodopyrimidin-4-yl)piperidin-4-one scaffold is crucial for modulating its physicochemical properties and biological activity. Future research will likely focus on the development and application of novel catalytic systems to achieve more efficient and selective functionalization. The presence of the iodine atom on the pyrimidine (B1678525) ring makes it an ideal handle for various cross-coupling reactions.

Key areas of exploration will include:

Palladium-Catalyzed Cross-Coupling Reactions: While palladium catalysis is already a staple for C-C and C-N bond formation, future work will likely explore more advanced catalyst systems. This includes the use of phosphine (B1218219) ligands with tailored steric and electronic properties to improve reaction yields, reduce catalyst loading, and expand the substrate scope. For instance, the use of Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions can be further optimized for this specific scaffold.

Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective and often complementary approach to palladium. The development of novel copper-based catalytic systems for reactions such as the Ullmann condensation and Sonogashira coupling could provide alternative and more sustainable routes for derivatization.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. The application of this technology to the this compound scaffold could enable novel transformations that are not accessible through traditional thermal catalysis.

A comparative table of potential catalytic systems is presented below:

Catalytic SystemPotential ReactionAdvantages
Palladium-Phosphine ComplexesSuzuki, Sonogashira, Buchwald-HartwigHigh efficiency, broad substrate scope
Copper-Ligand SystemsUllmann, Chan-LamLower cost, complementary reactivity
Photoredox CatalysisAtom Transfer Radical Addition, C-H FunctionalizationMild reaction conditions, unique reactivity

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

To accelerate the drug discovery process and enable large-scale production, the integration of flow chemistry and automated synthesis platforms is essential. These technologies offer significant advantages over traditional batch chemistry, including improved safety, higher reproducibility, and the ability to rapidly generate large libraries of compounds.

Future directions in this area include:

Development of Continuous Flow Processes: Designing and optimizing continuous flow reactors for the synthesis of this compound and its derivatives will be a key focus. This will involve the immobilization of catalysts and reagents on solid supports to facilitate purification and recycling.

Automated Library Synthesis: The use of robotic systems for automated synthesis will enable the high-throughput generation of analog libraries. This will allow for a more comprehensive exploration of the structure-activity relationship (SAR) of this scaffold.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for the Scaffold

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis. By analyzing vast datasets of chemical reactions, AI and ML algorithms can predict the outcome of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes.

For the this compound scaffold, AI and ML can be applied to:

Predict Reaction Outcomes: Machine learning models can be trained to predict the yield and selectivity of various cross-coupling reactions on the iodopyrimidine core.

Optimize Reaction Conditions: AI algorithms can be used to explore a wide range of reaction parameters (e.g., catalyst, solvent, temperature) to identify the optimal conditions for a given transformation.

De Novo Design: Generative models can be employed to design novel derivatives of the scaffold with desired properties, such as enhanced biological activity or improved pharmacokinetic profiles.

Development of Asymmetric Synthetic Routes for Chiral Derivatives of this compound

The introduction of chirality can have a profound impact on the biological activity of a molecule. The development of asymmetric synthetic routes to access enantiomerically pure derivatives of this compound is a critical area for future research.

Potential strategies include:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can enable the enantioselective synthesis of derivatives.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the piperidinone ring can direct the stereochemical outcome of subsequent reactions.

Enzymatic Resolutions: Biocatalysis, using enzymes such as lipases and proteases, can be employed to resolve racemic mixtures of chiral derivatives.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. Advanced spectroscopic techniques that allow for in situ reaction monitoring can provide valuable mechanistic insights.

Techniques that will be instrumental in this area include:

Process Analytical Technology (PAT): The use of in-line spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and Raman spectroscopy, can provide real-time data on reaction kinetics and the formation of intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY) and in situ NMR, can be used to study reaction mechanisms in detail.

Expansion of the Synthetic Scope and Methodological Applications of the Pyrimidine-Piperidinone Scaffold in Materials and Supramolecular Chemistry

Beyond its applications in medicinal chemistry, the this compound scaffold holds promise for the development of novel materials and supramolecular assemblies. The pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions, making it an attractive building block for self-assembling systems.

Future research in this area may explore:

Organic Electronics: The incorporation of this scaffold into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Supramolecular Polymers: The use of the pyrimidine-piperidinone motif to construct well-defined supramolecular polymers with interesting photophysical or electronic properties.

Sensors: The development of chemosensors based on the specific binding of analytes to the pyrimidine-piperidinone scaffold. The Wnt signaling pathway, for instance, is implicated in neurodegenerative diseases, and scaffolds like this could be explored for developing tools to study this pathway. nih.gov

Q & A

Q. What spectroscopic methods are recommended for structural identification of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one?

To confirm the structure, employ a combination of Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) . For NMR, focus on characteristic peaks:

  • ¹H NMR : Signals for the piperidin-4-one ring (e.g., δ 2.5–3.5 ppm for methylene protons adjacent to the ketone) and the pyrimidine ring (δ 8.0–9.0 ppm for aromatic protons).
  • ¹³C NMR : A carbonyl resonance (C=O) near 205–210 ppm and iodine-induced deshielding effects on the pyrimidine carbons.
  • High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula (e.g., C₉H₁₀IN₃O) and isotopic pattern for iodine .

Q. How can the purity of this compound be assessed during synthesis?

Use HPLC with UV detection (λ = 254 nm) and a C18 column. A gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) resolves impurities. Purity >95% is typically required for research applications. LC-MS further identifies byproducts, such as dehalogenated intermediates or incomplete substitution products .

Advanced Research Questions

Q. What reaction conditions optimize the iodination step in synthesizing this compound?

Key parameters include:

  • Catalyst : Use Pd(OAc)₂ or CuI for cross-coupling reactions involving iodine.
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of iodinating agents like NIS (N-iodosuccinimide).
  • Temperature : 80–100°C under inert atmosphere to prevent iodine loss.
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane). Typical yields range from 60–75% .

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability or solvent effects). Mitigation strategies:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 μM).
  • Solvent Controls : Use DMSO concentrations <0.1% to avoid cytotoxicity.
  • Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or enzymatic assays.
    Contradictory data in kinase inhibition studies, for example, may reflect off-target effects requiring proteome-wide profiling .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to minimize inhalation of fine particulates.
  • Waste Disposal : Collect iodine-containing waste separately for halogen-specific treatment.
  • Stability : Store at –20°C under argon to prevent degradation. Safety data for analogous compounds classify it as an irritant .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during biological testing?

  • Co-solvents : Use DMSO (≤0.1%) or cyclodextrin-based formulations.
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) transiently.
  • Nanoparticle Encapsulation : Liposomal or PEGylated carriers improve bioavailability .

Q. What analytical techniques identify degradation products in long-term stability studies?

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).
  • UPLC-MS/MS : Detect and characterize degradation products (e.g., deiodination or ketone reduction).
  • X-ray Powder Diffraction (XRPD) : Monitor crystallinity changes affecting stability .

Synthetic Route Comparison

Q. Are alternative synthetic routes available to improve scalability?

Compare traditional multi-step synthesis vs. flow chemistry approaches:

MethodAdvantagesLimitations
Batch Synthesis High yields (60–75%)Labor-intensive purification
Flow Chemistry Faster reaction times, safer handling of iodineRequires specialized equipment
Reference: Industrial-scale pyrimidine synthesis .

Ethical and Regulatory Compliance

Q. What documentation is required for using this compound in preclinical studies?

  • Material Safety Data Sheet (SDS) : Ensure compliance with GHS classifications.
  • Animal Use Protocols : IACUC approval for in vivo studies, emphasizing humane endpoints.
  • Analytical Certificates : Purity, sterility, and endotoxin testing for injectable formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.